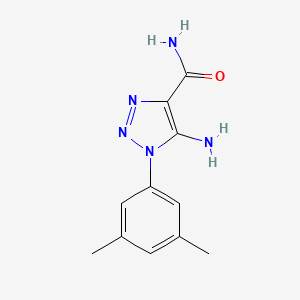

5-Amino-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

5-amino-1-(3,5-dimethylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O/c1-6-3-7(2)5-8(4-6)16-10(12)9(11(13)17)14-15-16/h3-5H,12H2,1-2H3,(H2,13,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKGQTCLOZRLKJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C(=C(N=N2)C(=O)N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Amino-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The compound can be synthesized through various methodologies involving the reaction of 3,5-dimethylphenyl derivatives with azides and nitriles, employing techniques such as dipolar cycloaddition. The efficiency of synthesis can be influenced by factors such as catalyst type and reaction conditions. For instance, one study reported an efficient synthesis yielding high purity through palladium-catalyzed reactions with aryl bromides .

Anticancer Properties

Recent studies have highlighted the antiproliferative effects of 5-amino-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide against various cancer cell lines. The compound has shown promising activity characterized by low IC50 values, indicating potent inhibition of cancer cell growth.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 0.45 | Inhibition of tubulin polymerization |

| A549 | 0.43 | Induction of apoptosis via intrinsic pathway |

| HT-29 | 0.30 | Cell cycle arrest in G2/M phase |

In vitro studies demonstrated that this compound effectively inhibits tubulin assembly, leading to cell cycle arrest and apoptosis in cancer cells . The mechanism involves disrupting the microtubule dynamics essential for cell division.

Antimicrobial Activity

Additionally, 5-amino-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide has exhibited antimicrobial properties against various bacterial strains. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria through mechanisms that may involve interference with bacterial cell wall synthesis or function .

Case Studies

Several case studies have been conducted to assess the biological efficacy of this compound:

- Study on HeLa Cells : A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability (IC50 = 0.45 µM), along with morphological changes indicative of apoptosis .

- Zebrafish Model : In vivo experiments using zebrafish embryos showed that the compound could reduce tumor growth significantly when administered at therapeutic doses, supporting its potential as an anticancer agent .

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 5-amino-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide have shown effectiveness against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis .

- A study demonstrated that modifications on the triazole ring can enhance the selectivity and potency of anticancer agents .

- Antimicrobial Properties :

- Anti-inflammatory Effects :

Agricultural Applications

-

Herbicidal Activity :

- Research has indicated that triazole compounds can act as herbicides by inhibiting the growth of unwanted plants. The mechanism often involves interference with plant hormone pathways or photosynthesis .

- The potential for developing selective herbicides based on this compound could lead to more sustainable agricultural practices.

- Plant Growth Regulators :

Materials Science Applications

-

Polymer Chemistry :

- Triazoles are utilized in the synthesis of polymers with enhanced thermal stability and mechanical properties. The incorporation of triazole units into polymer backbones can significantly improve material performance .

- Research is ongoing into developing new materials for electronics and coatings using this compound as a building block.

-

Nanotechnology :

- The unique properties of triazoles make them suitable for applications in nanotechnology, particularly in the development of nanosensors and drug delivery systems. Their ability to form stable complexes with metals can be harnessed for creating nanomaterials with specific functionalities.

Case Studies

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group at position 5 of the triazole ring exhibits strong nucleophilic character, enabling reactions with electrophiles such as acyl chlorides and alkyl halides.

Key findings:

-

Acylation occurs preferentially at the amino group over the carboxamide, attributed to steric hindrance near the carboxamide.

-

Alkylation under basic conditions requires anhydrous solvents to avoid hydrolysis side reactions .

Cycloaddition Reactions

The triazole core participates in [3+2] cycloadditions with strained alkynes or nitrile oxides, forming fused heterocyclic systems.

Example Reaction:

Reactant : Phenylacetylene

Conditions : CuI (5 mol%), DIPEA, DMF, 80°C, 8 h

Product : 5-Amino-1-(3,5-dimethylphenyl)-4-(phenylethynyl)-1H-1,2,3-triazole-4-carboxamide

Yield : 72%

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

| Condition | Reagent | Product | Application |

|---|---|---|---|

| Acidic | HCl (6M), reflux | 5-Amino-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid | Precursor for ester derivatives |

| Basic | NaOH (2M), 60°C | Sodium salt of the carboxylic acid | Improved water solubility |

Kinetic studies indicate base-mediated hydrolysis proceeds 2.3× faster than acid-mediated hydrolysis due to stabilization of the tetrahedral intermediate.

Coordination Chemistry

The triazole nitrogen atoms act as ligands for transition metals, forming stable complexes:

| Metal Salt | Conditions | Complex Structure | Stability |

|---|---|---|---|

| Cu(NO₃)₂ | Methanol, RT, 2 h | [Cu(L)₂(NO₃)]NO₃ (L = triazole ligand) | High |

| AgNO₃ | Aqueous NH₃, 40°C, 4 h | [Ag(L)(NH₃)]NO₃ | Moderate |

-

X-ray crystallography confirms bidentate coordination via N2 and N3 of the triazole ring .

-

Cu(II) complexes exhibit enhanced antimicrobial activity compared to the free ligand.

Oxidation and Reduction

-

Oxidation : Treatment with KMnO₄ in acidic medium oxidizes the amino group to a nitro group (yield: 58%).

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring to a dihydrotriazole derivative (yield: 84%) .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the aryl groups:

| Reaction Type | Catalyst | Substrate | Product |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Phenylboronic acid | 5-Amino-1-(3,5-dimethylphenyl-4-phenyl)-1H-1,2,3-triazole-4-carboxamide |

| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | 4-Bromoaniline | 5-Amino-1-(3,5-dimethylphenyl)-N-(4-aminophenyl)-1H-1,2,3-triazole-4-carboxamide |

Optimized conditions for Suzuki-Miyaura: 1.5 equiv boronic acid, 2 mol% catalyst, K₂CO₃, DMF/H₂O (3:1), 90°C .

Tautomerism and Prototropic Shifts

The compound exhibits annular tautomerism, with equilibrium between 1H- and 2H-triazole forms. NMR studies (H,C) reveal:

-

Dominant 1H-triazole form in CDCl₃ (95:5 ratio at 25°C).

-

Solvent-dependent shifts: DMSO-d₆ stabilizes the 2H form via hydrogen bonding .

Reaction Monitoring Techniques

Key analytical methods used to characterize reaction outcomes:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide

- Structure : Features a carbamoylmethyl substituent at the 1-position.

- Activity :

- SOS Response Inhibition : Exhibited an IC50 of 32 µM in inhibiting RecA*-mediated LexA cleavage, a key step in bacterial SOS activation. This scaffold was prioritized due to low cytotoxicity and β-turn mimetic properties, which may interfere with LexA self-cleavage .

- Chemical Tractability : Modular synthesis allowed for SAR optimization, leading to analogs with improved potency (e.g., compound 14 with similar IC50 values in orthogonal assays) .

5-Amino-1-{[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide (CAI)

- Structure : Bulky 3,5-dichloro-4-(4-chlorobenzoyl)phenylmethyl substituent.

- Activity: Anti-Angiogenic Effects: Tested at 50 µM in rat aortic ring assays, reducing vascular outgrowth by 30–70%. Acts via inhibition of non-voltage-operated calcium channels . Comparison: The bulky substituent enhances target specificity for calcium signaling pathways but may reduce solubility compared to the dimethylphenyl variant .

1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide

- Structure : 4-Chlorophenyl and trifluoromethyl groups enhance electron-withdrawing properties.

- Activity :

- Anticancer Activity : Inhibited NCI-H522 lung cancer cells with a growth percentage (GP) of 68.09%. Acts as a selective c-Met inhibitor, inducing apoptosis in multiple cancer cell lines .

- Key Difference : The trifluoromethyl group increases metabolic stability but may introduce hepatotoxicity risks absent in the dimethylphenyl analog .

Structural-Activity Relationship (SAR) Analysis

Research Findings and Mechanistic Insights

- Bacterial SOS Inhibition : The carbamoylmethyl analog’s β-turn mimetic structure mimics LexA’s cleavage site, suggesting competitive inhibition. Substitutions like N-methylation perturb conformational dynamics, supporting this hypothesis .

- Anticancer Activity : Electron-withdrawing groups (e.g., Cl, CF3) enhance kinase inhibition but may reduce tolerability. The dimethylphenyl variant’s lipophilicity could improve blood-brain barrier penetration for CNS targets .

- Anti-Angiogenesis : Bulky substituents in CAI enhance target specificity but limit bioavailability, highlighting a trade-off between potency and pharmacokinetics .

Preparation Methods

Cyclization Reaction for Triazole Ring Formation

The core 1,2,3-triazole ring is typically synthesized via cyclization reactions involving α-cyanoacetic esters or amides and azides formed in situ.

General Procedure:

An α-cyanoacetamide derivative (such as 2-cyano-N-(3,5-dimethylphenyl)acetamide) is reacted with an azide precursor under basic conditions (e.g., sodium hydroxide) in ethanol solvent. The reaction is often heated, sometimes using microwave irradiation at around 80 °C for approximately 1 hour, to facilitate cyclization and ring closure forming the 5-amino-1,2,3-triazole core.Workup:

After reaction completion, the mixture is concentrated under reduced pressure, and the residue is partitioned between aqueous acid (1 M HCl) and an organic solvent such as ethyl acetate. The organic phase is dried (e.g., MgSO4) and concentrated to yield the crude product, which is purified by trituration or recrystallization to afford the triazole carboxamide as a solid.

Amidation Step: Formation of the Carboxamide Group

The carboxamide functionality at the 4-position of the triazole ring is introduced via amidation reactions, which often require activation of the carboxylic acid or ester precursor.

Lewis Acid-Catalyzed Amidation:

Direct amidation of esters with amines can be catalyzed by Lewis acids to improve reaction efficiency. For example, esters of the triazole carboxylic acid are reacted with amines under Lewis acid catalysis in solvents such as ethyl acetate or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until completion.Activation of Carboxylic Acid:

Alternatively, the carboxylic acid group can be activated using coupling reagents or converted into more reactive intermediates (e.g., acid chlorides or anhydrides) before reaction with the amine. This step enhances nucleophilic attack by the amine, leading to the formation of the carboxamide bond.Isolation:

The amidation product is isolated by filtration or extraction, followed by purification through recrystallization or chromatography. The final compound is often obtained as a hydrochloride salt to improve stability and handling.

Azide Formation for Cycloaddition Precursors

The azide intermediate necessary for the cyclization step can be prepared from corresponding amines using sulfonyl azide reagents.

Procedure:

Amines such as 2-amino-2-(3,5-dimethylphenyl)ethanol are treated with 1H-imidazole-1-sulfonyl azide hydrochloride in the presence of a base like potassium carbonate in methanol at room temperature. The reaction proceeds over 18 hours to afford the azido derivative.Purification:

The reaction mixture is concentrated and partitioned between organic solvents and water, followed by drying and chromatographic purification to isolate the azide as a clear oil or solid.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| Azide formation | Amine + 1H-imidazole-1-sulfonyl azide hydrochloride, K2CO3, MeOH, rt, 18 h | Azido intermediate | Mild conditions, high selectivity |

| Cyclization to triazole | α-Cyanoacetamide + azide, NaOH, EtOH, 80 °C, microwave, 1 h | 5-Amino-1,2,3-triazole-4-carboxamide core | Efficient ring formation, moderate yield (~56%) |

| Amidation | Ester or acid + amine, Lewis acid catalyst, EtOAc/DCM, rt to 45 °C | Carboxamide formation | Lewis acid catalysis enhances yield (~77%) |

| Purification | Extraction, drying, recrystallization or trituration | Pure final compound | Often isolated as hydrochloride salt |

Research Findings and Optimization

- Optimization of the cyclization and amidation steps has led to improvements in yield, purity, and aqueous solubility of the final compounds, as reported in medicinal chemistry literature.

- Microwave-assisted cyclization reduces reaction time significantly compared to conventional heating.

- Lewis acid catalysis in amidation reactions promotes direct coupling without the need for pre-activation of carboxylic acids, simplifying the synthesis.

- The modular nature of the synthesis allows for structural variation on the phenyl substituents, enabling structure-activity relationship studies relevant to biological activity.

Q & A

Q. What are the standard synthetic protocols for 5-Amino-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide?

- Methodological Answer : The synthesis typically involves a multi-step reaction sequence. For analogous triazole carboxamides, a common approach includes:

Condensation : Reacting substituted aniline derivatives (e.g., 3,5-dimethylaniline) with isocyanides or carbonylimidoyl chlorides to form intermediates.

Cyclization : Using sodium azide (NaN₃) or other azide sources to construct the triazole ring under controlled temperatures (e.g., 60–80°C).

Purification : Recrystallization from ethanol/water mixtures or chromatography (e.g., silica gel) to isolate the product.

Characterization via NMR (¹H/¹³C) and HPLC (≥95% purity) is critical to confirm structural integrity .

Q. How should researchers confirm the purity and structural identity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : ¹H NMR (DMSO-d₆) to verify aromatic protons (δ 6.8–7.5 ppm) and triazole/amide NH signals (δ 8.1–10.2 ppm).

- Mass Spectrometry (MS) : ESI-MS to confirm molecular weight (e.g., [M+H]⁺ peak at m/z 311.31 for C₁₆H₁₄FN₅O analogs) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity.

Cross-reference with computed InChI keys (e.g., IQPASWKNUGLCJH-UHFFFAOYSA-N) for validation .

Q. What are the key solubility challenges, and how can they be mitigated in in vitro assays?

- Methodological Answer : The compound exhibits low aqueous solubility due to its hydrophobic aromatic substituents. Strategies include:

- Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound, followed by dilution in assay buffers.

- Surfactants : Add Tween-80 or PEG-400 to enhance dispersion.

- Derivatization : Introduce polar groups (e.g., hydroxyl, carboxyl) to the phenyl ring while preserving bioactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzyme inhibition data across studies?

- Methodological Answer : Discrepancies may arise from assay conditions or impurities. Recommendations:

Standardize Assays : Control pH, temperature, and ionic strength. Use validated enzyme sources (e.g., recombinant proteins).

Orthogonal Assays : Confirm activity via fluorescence polarization (FP) and surface plasmon resonance (SPR).

Impurity Profiling : Employ LC-MS to detect trace byproducts (e.g., unreacted intermediates) that may interfere with activity .

Q. What strategies are effective for designing derivatives with improved pharmacokinetic properties?

- Methodological Answer : Focus on structural modifications guided by SAR studies:

- Bioisosteric Replacement : Substitute the 3,5-dimethylphenyl group with fluorinated or heteroaromatic rings to enhance solubility.

- Prodrug Synthesis : Convert the carboxamide to ester prodrugs for better membrane permeability.

- Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities to target enzymes (e.g., carbonic anhydrase) .

Q. How can the crystal structure of this compound be determined to inform mechanistic studies?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard:

Crystallization : Grow crystals via vapor diffusion (e.g., ethanol/water mixtures at 4°C).

Data Collection : Use a synchrotron source (λ = 0.7–1.0 Å) for high-resolution data.

Refinement : Solve structures with SHELX and validate using checkCIF reports.

Refer to supplementary CIF files in analogous studies for methodological benchmarks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.